

tris(hydroxypyridinone)-maleimide structure

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Compound of Interest

Compound Name: *THP-Mal*

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An In-depth Technical Guide to Tris(hydroxypyridinone)-maleimide (**THP-mal**)

Introduction

In the landscape of modern radiopharmaceuticals, the development of efficient bifunctional chelators is paramount for the successful application of radiometals in diagnostic imaging and targeted therapy. Tris(hydroxypyridinone)-maleimide, commonly abbreviated as **THP-mal**, has emerged as a significant contender in this field. It is a bifunctional chelator designed for the rapid and stable complexation of radiometals, most notably Gallium-68 (^{68}Ga), while providing a reactive moiety for covalent attachment to biomolecules. This guide provides a comprehensive technical overview of the **THP-mal** structure, its application in bioconjugation and radiolabeling, and the associated experimental protocols.

Core Structure and Functional Components

The **THP-mal** molecule is an elegant fusion of two distinct functional units: a hexadentate chelating core and a thiol-reactive conjugation handle.

- **Tris(hydroxypyridinone) (THP) Core:** The central component is a tripodal ligand featuring three 1,6-dimethyl-3-hydroxypyridin-4-one arms.^[1] This structure forms a hexadentate chelate, meaning it can form six coordination bonds with a metal ion. Upon deprotonation, the three hydroxyl and three ketone oxygen atoms create a high-affinity binding pocket for trivalent metal ions like Gallium-68 (Ga^{3+}).^{[1][2]} The key advantage of the THP core is its ability to complex $^{68}\text{Ga}^{3+}$ with exceptional speed under mild, ambient conditions (room temperature and near-neutral pH), which is a significant improvement over traditional chelators like DOTA that often require heating.^[1]

- **Maleimide Group:** The chelating core is linked to a maleimide functional group. The maleimide is a highly specific and efficient reactive handle for bioconjugation.[3] It reacts selectively with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds readily at physiological pH (6.5-7.5) to form a stable thioether bond, covalently linking the THP chelator to the target biomolecule.

This dual-functionality allows **THP-mal** to act as a bridge, linking a targeting biomolecule (e.g., an antibody, peptide, or small molecule) to a positron-emitting radionuclide like ^{68}Ga for Positron Emission Tomography (PET) imaging.

Caption: Core components and functions of the **THP-mal** molecule.

Quantitative Data

The performance of THP-based chelators in radiolabeling and their behavior in biological systems have been quantitatively evaluated. The following tables summarize key data from relevant studies.

Table 1: Radiolabeling Performance with Gallium-68

Parameter	Value	Conditions	Reference
Radiochemical Yield	>95%	<5 min, ambient temperature, pH 5.5-6.5	
Specific Activity	60–80 MBq/nmol	Generator-produced $^{68}\text{Ga}^{3+}$	
Required Ligand Conc.	~10 μM	For quantitative labeling	
Stability in Serum	Stable	No transchelation to serum proteins observed	

Table 2: Physicochemical and In Vivo Properties of ^{68}Ga -THP Conjugates

Conjugate	logP Value	Tumor Uptake (1h p.i.)	Notes	Reference
$[^{68}\text{Ga}(\text{THP-PhNCS-RGD})]$	-	2.86 ± 0.43 %ID/g	U87MG tumor model	
$[^{68}\text{Ga}(\text{THP-NCS-RGD})]$	-	2.35 ± 0.06 %ID/g	U87MG tumor model	
$[^{68}\text{Ga}(\text{THP}^{\text{H}})]$	-2.40 ± 0.02	-	A related, more hydrophilic THP variant	
$[^{68}\text{Ga}(\text{THP}^{\text{Me}})]$	-3.33 ± 0.02	-	The prototypical THP chelator	

(Note: Data for RGD conjugates with isothiocyanate derivatives are presented as close analogs to maleimide conjugates, demonstrating the performance of the THP chelation system in vivo.)

Experimental Protocols

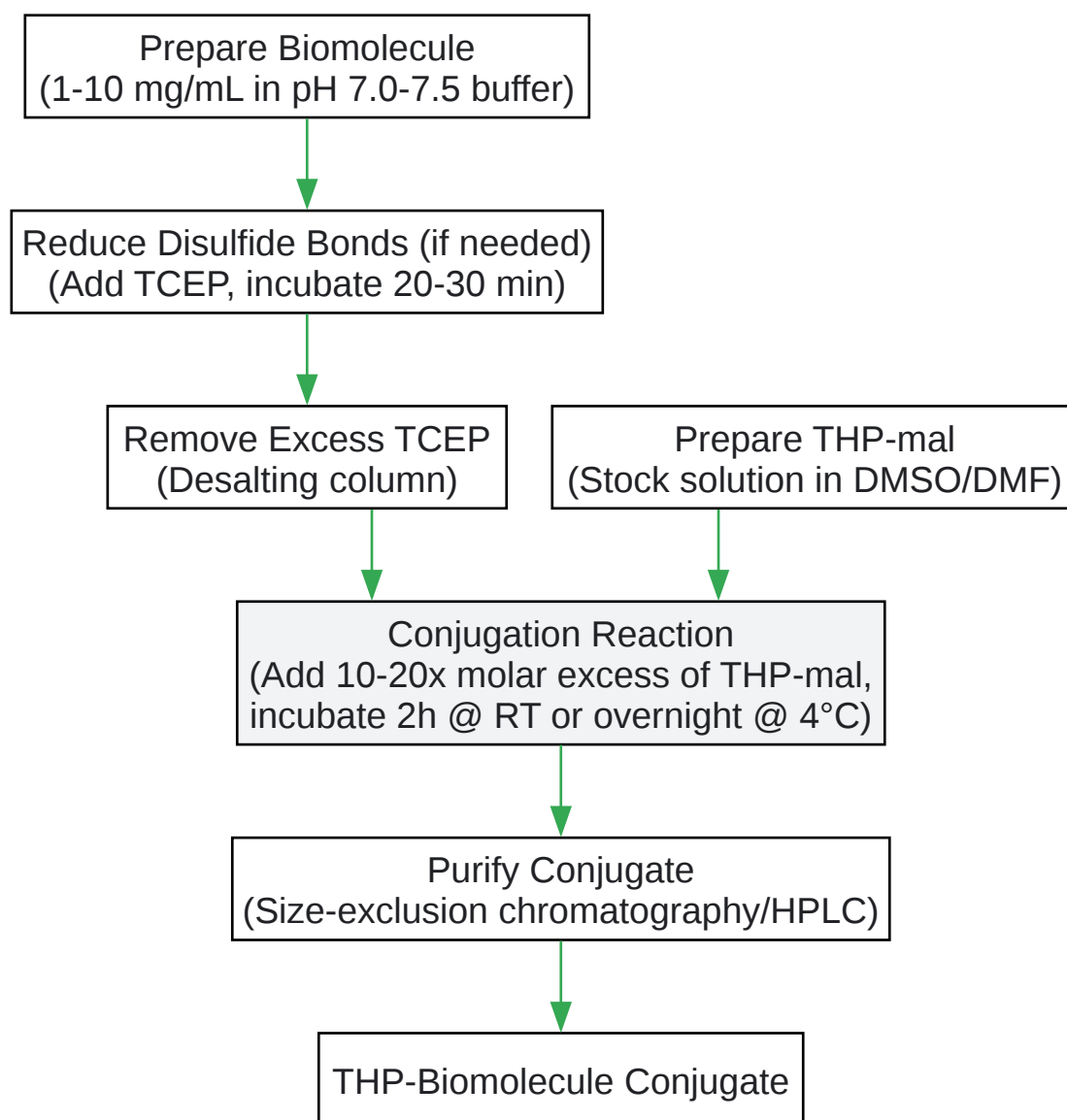
Protocol 1: Bioconjugation of THP-mal to a Thiol-Containing Biomolecule

This protocol outlines the general steps for conjugating **THP-mal** to a protein or peptide via a cysteine residue.

- Preparation of Biomolecule:
 - Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES, ensuring they do not contain extraneous thiol compounds. A typical protein concentration is 1-10 mg/mL.
 - If the cysteine residues are involved in disulfide bonds, they must be reduced first. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

and incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not contain a thiol group itself.

- Remove the excess reducing agent using a desalting column or dialysis.
- Conjugation Reaction:
 - Prepare a stock solution of **THP-mal** in an anhydrous organic solvent such as DMSO or DMF.
 - Add the **THP-mal** solution to the prepared biomolecule solution. A 10-20 fold molar excess of the maleimide reagent over the biomolecule is recommended as a starting point, but this should be optimized for each specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove unreacted **THP-mal** and byproducts from the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.



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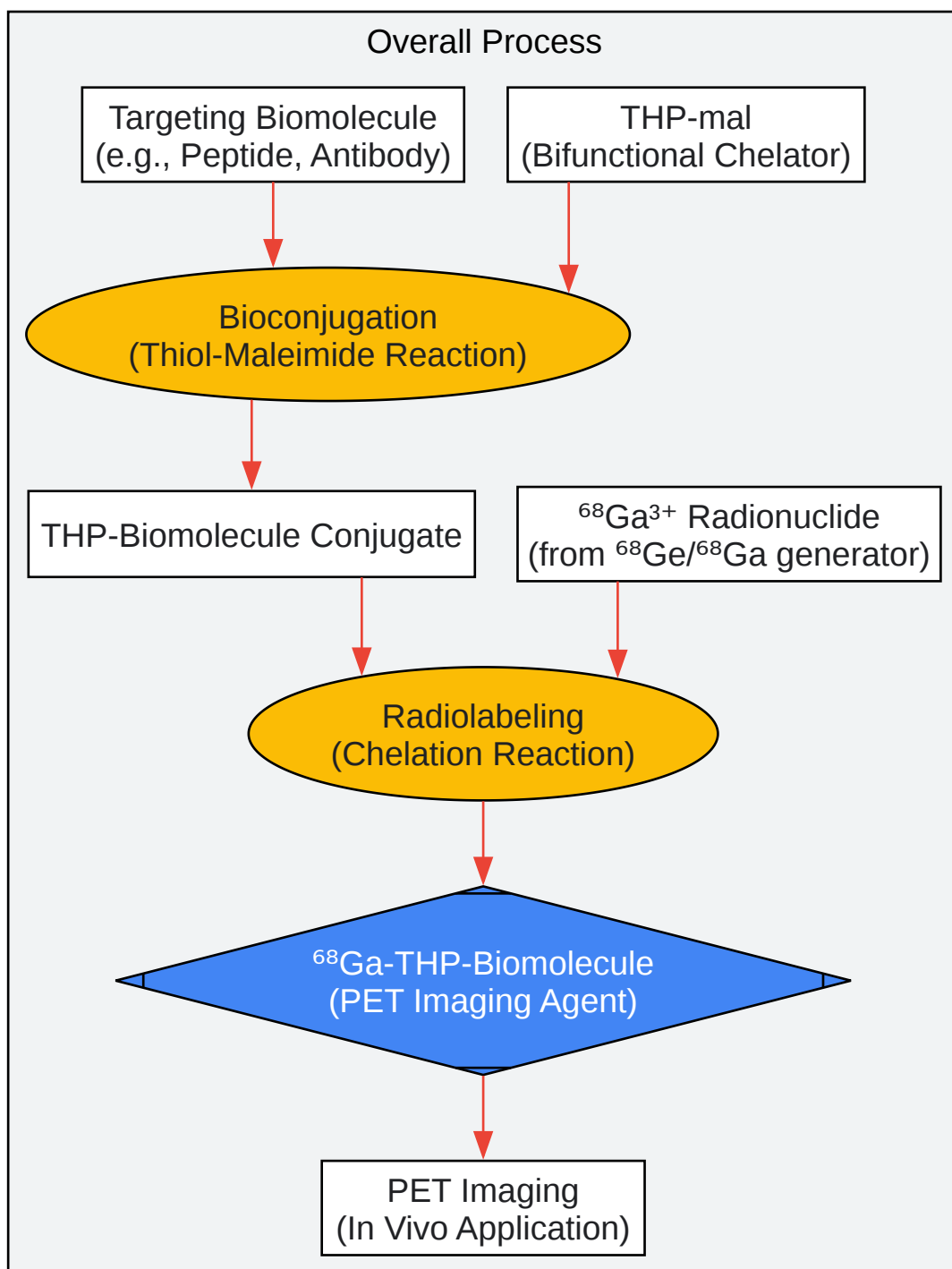
Caption: Experimental workflow for **THP-mal** bioconjugation.

Protocol 2: Radiolabeling of THP-Biomolecule Conjugate with ^{68}Ga

This protocol describes the exceptionally mild and efficient labeling process.

- Preparation of Reagents:
 - Elute $^{68}\text{GaCl}_3$ from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator using ultrapure HCl.

- Buffer the ^{68}Ga eluate to a pH of 5.5-6.5 using a suitable buffer, such as sodium acetate.
- Prepare a solution of the purified THP-biomolecule conjugate in sterile water or a suitable buffer.
- Radiolabeling Reaction:
 - Add the buffered $^{68}\text{Ga}^{3+}$ solution to the THP-biomolecule conjugate solution.
 - Incubate at ambient (room) temperature for 5 minutes. No heating is required.
- Quality Control:
 - Determine the radiochemical purity (RCP) using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that >95% of the radioactivity is incorporated into the conjugate.
 - The final product is typically formulated in a physiologically compatible buffer for in vivo use. Due to the high efficiency, post-labeling purification is often not necessary.



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